4-Fluoro-2,3-dimethylphenol
Overview
Description
4-Fluoro-2,3-dimethylphenol, also known as 2,3-Dimethyl-4-fluorophenol and 4-Fluoro-2,3-methylphenol, is a fluorinated compound with a chemical formula of C8H9FO . It has a molecular weight of 140.16 .
Molecular Structure Analysis
The molecule contains a total of 19 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
4-Fluoro-2,3-dimethylphenol has a density of 1.1±0.1 g/cm^3, a boiling point of 226.2±35.0 °C at 760 mmHg, and a flash point of 109.6±14.6 °C . It has 1 H-bond acceptor, 1 H-bond donor, and no freely rotating bonds .Scientific Research Applications
Environmental Science
Research has explored the sonochemical degradation of aromatic organic pollutants, including 4-fluorophenol, to achieve mineralization with little formation of organic byproducts. This method offers significant advantages over other remediation techniques due to its efficiency in degrading pollutants to inorganic ions like Cl- and NO3- without significant structural dependence on the pollutants being treated. This process shows promise for environmental cleanup and water treatment applications (Goskonda, Catallo, & Junk, 2002).
Chemical Synthesis
A study on the regioselectivity and kinetics of fluorination of alkyl substituted phenols, including derivatives similar to 4-Fluoro-2,3-dimethylphenol, has provided insights into the mechanisms and efficiency of fluorination reactions. These reactions are crucial for synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and biological activity (Jereb, Zupan, & Stavber, 2004).
Materials Science
The synthesis of new polyamides and polyimides containing a triphenylamine group, from monomers including 4-fluoronitrobenzene, has been reported. These polymers exhibit high glass transitions and are promising materials for advanced applications in electronics and photonics due to their inherent viscosities and solubility in common organic solvents (Liaw, Hsu, Chen, & Lin, 2002).
Sensor Technology
A novel fluoroionophore based on a porphyrin dimer has been developed for sensitive detection of mercury ions (Hg2+). This sensor demonstrates excellent selectivity for Hg2+ over other transition metal cations, showcasing the potential of fluoroionophores in environmental monitoring and health safety applications. The unique fluorescence response characteristics toward Hg2+ suggest the utility of such sensors in detecting trace levels of hazardous substances (Zhang, Guo, Li, Shen, & Yu, 2002).
Safety And Hazards
The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-fluoro-2,3-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLAUQGFPHIULU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650501 | |
Record name | 4-Fluoro-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2,3-dimethylphenol | |
CAS RN |
77249-34-4 | |
Record name | 4-Fluoro-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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